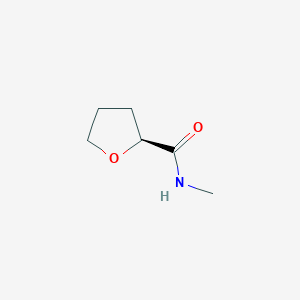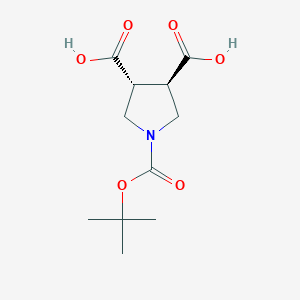
(2S)-N-methyloxolane-2-carboxamide
Vue d'ensemble
Description
(2S)-N-methyloxolane-2-carboxamide (NMOC) is a synthetic compound with diverse applications in the fields of biochemistry, physiology, and laboratory experiments. NMOC is a chiral compound and is one of the most widely used compounds in asymmetric synthesis. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. NMOC has also been studied for its potential therapeutic applications, including its ability to act as an agonist or antagonist at various receptors. In
Applications De Recherche Scientifique
1. Green Extraction of Natural Products
(2S)-N-methyloxolane-2-carboxamide, also known as 2-methyloxolane (2-MeOx), has been explored as a sustainable, bio-based solvent for the extraction of natural products and food ingredients. It's an environmentally and economically viable alternative to conventional petroleum-based solvents like hexane. Research shows that 2-MeOx is effective in extracting lipophilic foodstuff and natural products, with a detailed toxicological profile and lower environmental impacts (Rapinel et al., 2020).
2. Extraction of Aromas from Hops
Another application involves using 2-methyloxolane for extracting volatile compounds from hop cones (Humulus lupulus L.), which is pivotal in the brewing industry. This bio-based solvent has shown comparable or better efficiency than hexane, with similar aroma yields and composition. This indicates its potential as a sustainable alternative for aroma extraction in the food and beverage industry (Rapinel et al., 2020).
3. Homogeneous Catalytic Aminocarbonylation
The compound has also been used in homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process is significant in the synthesis of N-substituted nicotinamides and other biologically important compounds, demonstrating its utility in chemical synthesis and pharmaceutical research (Takács et al., 2007).
4. Synthesis of NAAA Inhibitors
In medicinal chemistry, derivatives of (2S)-N-methyloxolane-2-carboxamide have been synthesized as potent inhibitors of N-acylethanolamine acid amidase (NAAA). These inhibitors play a role in preventing fatty acid ethanolamide hydrolysis in inflammatory cells, which is crucial for developing new therapeutic agents (Ponzano et al., 2013).
5. Novel Uremic Toxin Study
Interestingly, a derivative of (2S)-N-methyloxolane-2-carboxamide, N-methyl-2-pyridone-5-carboxamide (2PY), was identified as a potential uremic toxin. This discovery has implications for understanding and managing chronic renal failure, highlighting the compound's significance in nephrology and toxicology research (Rutkowski et al., 2003).
Propriétés
IUPAC Name |
(2S)-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-6(8)5-3-2-4-9-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDUUUBNJFUNJR-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-methyloxolane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















